Cas no 79695-14-0 (7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI))
![7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI) structure](https://it.kuujia.com/scimg/cas/79695-14-0x500.png)
79695-14-0 structure
Nome del prodotto:7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI)
7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI)
- (5S,6R,7E,9E,11Z,14Z,17Z)-6-(2-amino-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid
- leukotriene E5
- 79695-14-0
- LTE5
- 7,9,11,14,17-Eicosapentaenoic acid, 6-((2-amino-2-carboxyethyl)thio)-5-hydroxy-, (5S-(5R*,6S*(S*),7E,9E,11Z,14Z,17Z))-
-
- Inchi: InChI=1S/C23H35NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h3-4,6-7,9-13,16,19-21,25H,2,5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b4-3-,7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1
- Chiave InChI: FTIGTMSREJDHKN-WYKXAESBSA-N
- Sorrisi: CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Proprietà calcolate
- Massa esatta: 437.223594
- Massa monoisotopica: 437.223594
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 17
- Complessità: 625
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 146
- Massa esatta: 437.223594
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 676.9°C at 760 mmHg
- Punto di infiammabilità: 363.2°C
- Indice di rifrazione: 1.568
7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI) Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
79695-14-0 (7,9,11,14,17-Eicosapentaenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5-hydroxy-,(5S,6R,7E,9E,11Z,14Z,17Z)- (9CI)) Prodotti correlati
- 75715-88-7(11-trans Leukotriene E4)
- 75715-89-8(Leukotriene E4)
- 40261-59-4(1-Phenyl-1H-pyrazole-3-carbaldehyde)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 2680532-13-0(1-(methoxymethyl)-4-methyl-2-azabicyclo2.1.1hexane hydrochloride)
- 878050-77-2([1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-(trifluoromethyl)-)
- 2138060-29-2(3-(3-cyclopropylcyclobutyl)-1,4-dimethyl-1H-pyrazol-5-amine)
- 2227821-20-5(rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1020575-89-6(1-(5-Bromo-2-nitro-phenyl)-ethanol)
- 1000368-62-6(2-{benzyl(benzyloxy)carbonylamino}benzoic acid)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
